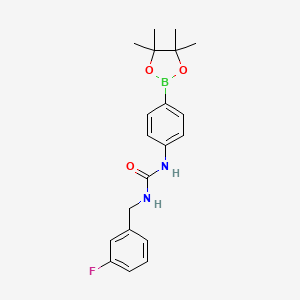

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Properties

Molecular Formula |

C20H24BFN2O3 |

|---|---|

Molecular Weight |

370.2 g/mol |

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

InChI |

InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-8-10-17(11-9-15)24-18(25)23-13-14-6-5-7-16(22)12-14/h5-12H,13H2,1-4H3,(H2,23,24,25) |

InChI Key |

GTZDXAVPWOTWDQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea generally involves:

Step 1: Formation of the Boronate Ester Intermediate

- Starting from a suitable halogenated aromatic compound (e.g., 4-bromophenyl derivative), a Miyaura borylation reaction is performed using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. This introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the phenyl ring.

Step 2: Urea Formation

- The boronate ester intermediate is then reacted with 1-(3-fluorobenzyl)amine or a corresponding isocyanate to form the urea linkage. This step typically involves nucleophilic attack of the amine on an isocyanate or carbamoyl chloride derivative, yielding the urea functional group.

Step 3: Purification

- The final compound is purified by chromatographic techniques such as flash column chromatography or recrystallization to achieve the desired purity for research applications.

Detailed Preparation Notes and Conditions

Solvent Selection and Stock Solution Preparation

- The compound exhibits solubility in solvents such as dimethyl sulfoxide (DMSO), and stock solutions are typically prepared by dissolving measured amounts of the compound in DMSO or other compatible solvents.

- To enhance solubility, heating to 37°C and ultrasonic bath oscillation can be employed.

- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles which can degrade the compound.

- Storage conditions are recommended at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

In Vivo Formulation Preparation

- For in vivo studies, the compound is first dissolved in DMSO to create a master liquid.

- This master liquid is then diluted sequentially with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or distilled water, ensuring clarity at each step before proceeding.

- Physical methods like vortexing, ultrasound, or water bath heating aid in achieving a clear solution suitable for biological applications.

Stock Solution Preparation Table

The following table summarizes the preparation of stock solutions at various concentrations based on compound mass:

| Compound Mass | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 2.7011 | 0.5402 | 0.2701 |

| 5 mg | 13.5053 | 2.7011 | 1.3505 |

| 10 mg | 27.0106 | 5.4021 | 2.7011 |

Note: Volumes indicate the amount of solvent required to dissolve the given mass of compound to achieve the target molarity.

Molecular and Chemical Data Supporting Preparation

| Parameter | Value |

|---|---|

| Molecular Formula | C20H24BFN2O3 |

| Molecular Weight | 370.2 g/mol |

| CAS Number | Not explicitly provided for this exact compound, but similar compounds have CAS Nos. 874298-25-6 and 874301-88-9 |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F |

| Storage Conditions | 2-8°C for short term; -20°C to -80°C for long term |

| Solubility | Soluble in DMSO and compatible organic solvents |

Summary Table of Preparation Method Components

| Preparation Aspect | Details |

|---|---|

| Synthetic Route | Miyaura borylation followed by urea formation |

| Key Reagents | Bis(pinacolato)diboron, palladium catalyst, 3-fluorobenzylamine or isocyanate derivative |

| Solvents for Stock Prep | DMSO, PEG300, Tween 80, corn oil |

| Storage | -80°C (6 months), -20°C (1 month), avoid freeze-thaw cycles |

| Solubility Enhancement | Heat to 37°C, ultrasonic bath |

| Application | Intermediate for cross-coupling, pharmaceutical and materials chemistry research |

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzyl derivatives, while reduction can produce simpler urea derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Fluorine Positional Isomers

- 1-(4-Fluorobenzyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (): Differs in the fluorine position (para vs. meta on the benzyl group).

Halogen-Substituted Analogs

- 1-(4-Chlorophenyl)-3-(3-(dioxaborolan)phenyl)urea (CAS 874302-00-8, ):

Replaces fluorine with chlorine, increasing hydrophobicity and polarizability. Chlorine’s larger atomic radius could enhance van der Waals interactions but reduce solubility . - 1-(2-Chloro-5-(dioxaborolan)phenyl)-3-(4-fluorophenyl)urea (CAS 1400225-67-3, ):

Introduces chlorine at the ortho position, likely increasing steric hindrance and reducing rotational freedom. Such modifications are critical in optimizing kinase selectivity .

Variations in the Urea Substituents

tert-Butyl-Substituted Ureas

- 1-(4-(tert-Butyl)phenyl)-3-(4-(dioxaborolan)phenyl)urea (Compound 6.56, ):

Replaces the fluorobenzyl group with a hydrophobic tert-butylphenyl moiety. This enhances lipophilicity (logP) but may reduce water solubility, impacting bioavailability. The tert-butyl group is often used to improve metabolic stability .

Diisopropyl-Substituted Ureas

- 1,1-Diisopropyl-3-(4-(dioxaborolan)phenyl)urea (CAS 874298-11-0, ):

Features bulky diisopropyl groups on the urea nitrogen, which may hinder hydrogen bonding but improve membrane permeability. Reported solubility in organic solvents (e.g., THF) suggests utility in hydrophobic environments .

Boron-Containing Moieties

Pinacol Boronate Esters vs. Boronic Acids

- (4-(3-(4-(tert-Butyl)phenyl)ureido)phenyl)boronic Acid (Compound 6.30, ):

Lacks the dioxaborolane ring, instead presenting a boronic acid. Boronic acids are more reactive in Suzuki couplings but less stable in aqueous media. The pinacol ester in the target compound improves stability for storage and handling .

Dual Boronate Esters

- 1-(4-(Dioxaborolan)benzyl)-3-(4-(dioxaborolan)phenyl)urea (CAS 1073353-72-6, ): Contains two pinacol boronate groups, enabling bidirectional cross-coupling. However, this increases molecular weight (478.20 g/mol) and may reduce solubility compared to mono-boronate analogs .

Tubulin-Targeting Ureas

- Tubulin-Binding Analogs (): Compounds like 6.28–6.30 inhibit microtubule assembly, with IC₅₀ values correlating with substituent bulk. The target’s fluorobenzyl group may balance potency and solubility better than tert-butyl or methoxy derivatives .

Biological Activity

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈BFO₂

- Molecular Weight : 236.09 g/mol

- CAS Number : 864771-96-0

This compound is a phenyl urea derivative that has been evaluated for its inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The inhibition of IDO1 is significant as it can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, which suppresses T-cell activity.

In Vitro Studies

Recent studies have demonstrated that phenyl urea derivatives exhibit varying degrees of IDO1 inhibitory activity. For instance:

- Compound i12 (related to the target compound) showed potent IDO1 inhibition with an IC₅₀ value of approximately 0.7 nM in human HEK293 cells .

- Structural modifications revealed that the presence of specific functional groups significantly affects the binding affinity and selectivity towards IDO1 over tryptophan 2,3-dioxygenase (TDO) .

In Vivo Studies

In vivo pharmacokinetic profiles have indicated that compounds similar to this compound can exhibit anti-tumor efficacy. For example:

- A lead compound in a related series demonstrated significant tumor growth inhibition in murine models when administered at therapeutic doses .

Study on Immune Response Modulation

A notable study investigated the effects of phenyl urea derivatives on immune cell activation. The results indicated that certain derivatives could rescue mouse splenocytes from PD-1 mediated suppression effectively . The compound tested was able to restore immune function at concentrations as low as 100 nM.

| Compound | Activity | IC₅₀ (nM) | Notes |

|---|---|---|---|

| i12 | IDO1 Inhibition | 0.7 | Potent inhibitor |

| Lead Compound | Tumor Inhibition | Not specified | Effective in vivo |

Q & A

Basic: What synthetic routes are recommended for preparing 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how can reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves two key steps:

Formation of the urea linkage : React 3-fluorobenzyl isocyanate with a boronic ester-substituted aniline derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .

Boronic ester introduction : The dioxaborolane group is often pre-installed on the phenyl ring via Suzuki-Miyaura coupling or direct borylation. For example, 4-bromophenylurea intermediates can undergo palladium-catalyzed coupling with pinacolborane .

Optimization Tips :

- Use anhydrous solvents to prevent hydrolysis of the boronic ester.

- Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity, particularly the boronic ester moiety?

Methodological Answer:

- 11B NMR : Directly confirms the presence of the boronic ester (δ ~30 ppm for dioxaborolanes) .

- 19F NMR : Identifies the fluorine atom on the benzyl group (chemical shift depends on electronic environment).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 413.2 for C21H23BFN2O3).

- IR Spectroscopy : Detects urea C=O stretches (~1640–1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

Advanced: How can researchers mitigate low reactivity during the coupling of 3-fluorobenzyl isocyanate with boronic ester-containing anilines?

Methodological Answer:

Common challenges include steric hindrance from the boronic ester or competing side reactions. Strategies:

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the aniline.

- Temperature Control : Lower reaction temperatures (0–25°C) may reduce decomposition of sensitive intermediates.

- Catalyst Screening : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate urea formation .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials.

Advanced: What strategies stabilize the boronic ester group in aqueous or protic conditions during biological assays?

Methodological Answer:

Boronic esters are prone to hydrolysis in water. Solutions include:

- pH Adjustment : Maintain neutral to slightly acidic conditions (pH 6–7) to slow hydrolysis.

- Co-Solvents : Use DMSO or ethanol to reduce water activity.

- Protecting Groups : Temporarily replace the boronic ester with a more stable derivative (e.g., trifluoroborate salt) during assays, regenerating it post-experiment .

Advanced: How can conflicting solubility data in polar aprotic solvents be resolved methodologically?

Methodological Answer:

Discrepancies may arise from impurities or hydration states. Systematic approaches:

- Solubility Screening : Test in DMSO, DMF, and acetonitrile at 25°C and 40°C.

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that falsely suggest low solubility.

- Computational Prediction : Use tools like COSMO-RS to model solubility based on molecular polarity (boronic ester increases lipophilicity, urea enhances H-bonding) .

Basic: What safety protocols are essential for handling this compound, given its potential toxicity?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts.

- Waste Disposal : Collect boron-containing waste separately and treat with alkaline hydrolysis before disposal .

Advanced: Which catalytic systems improve efficiency in Suzuki-Miyaura cross-couplings involving this compound’s boronic ester?

Methodological Answer:

- Catalyst-Ligand Pairs : Pd(PPh3)4 or Pd(dppf)Cl2 with SPhos or XPhos ligands enhance coupling efficiency.

- Base Selection : K2CO3 or Cs2CO3 in THF/water mixtures (3:1) minimizes protodeboronation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield.

Basic: How is purity assessed post-synthesis, and which chromatographic methods are recommended?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.